angiotensin II (2-7)
Description
Angiotensin II (Ang II) is an octapeptide (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) central to the renin-angiotensin system (RAS), regulating blood pressure, fluid balance, and tissue remodeling . Based on structural homology, Ang II (2-7) would theoretically result from N- and C-terminal truncations (Arg²-Pro⁷). However, the provided literature focuses on other fragments, necessitating comparisons with these analogs.
Properties
CAS No. |
100291-80-3 |
|---|---|
Molecular Formula |
C6H10O2S |
Synonyms |
angiotensin II (2-7) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin II (2-7) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of angiotensin II (2-7) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is lyophilized for stability .
Chemical Reactions Analysis
Enzymatic Pathways of Angiotensin II Metabolism
Ang II (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸) undergoes enzymatic processing to generate bioactive fragments. Key enzymes and their reactions include:
Ang-(1–7)
-
Formation : ACE2 directly cleaves Ang II to Ang-(1–7) (catalytic efficiency 300× higher than for Ang I) .
-
Function :
Ang III (2–8)
Ang IV (3–8)
Regulatory Mechanisms and Therapeutic Implications
-
ACE2/Ang-(1–7) Axis :
-
Chymase Inhibition :
Analytical Methods for Angiotensin Metabolites
Scientific Research Applications
Angiotensin II (2-7) has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and enzymatic degradation.
Biology: Researchers investigate its role in the renin-angiotensin system and its effects on cardiovascular physiology.
Medicine: Angiotensin II (2-7) is explored for its potential therapeutic effects in conditions such as hypertension, heart failure, and renal diseases.
Mechanism of Action
Angiotensin II (2-7) exerts its effects by binding to specific receptors on the surface of target cells. It primarily interacts with the angiotensin type 2 receptor (AT2R), which mediates vasodilation and anti-inflammatory responses. This interaction leads to the activation of signaling pathways that result in the relaxation of vascular smooth muscle cells, thereby reducing blood pressure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Angiotensin II (Full-Length)
- Receptors : Binds AT₁ and AT₂ receptors with high affinity.
- Effects :
- Metabolism: Cleaved by ACE2 to Ang (1-7) and by aminopeptidases to Ang III/IV .
Angiotensin III (Ang III, 2-8)
- Structure : Ang II lacking Asp¹.
- Receptors : Shares AT₁/AT₂ receptors with Ang II but with reduced stability .
- Effects : Similar to Ang II (e.g., vasoconstriction) but less potent due to rapid degradation .
Angiotensin IV (Ang IV, 3-8)
- Structure : Ang II lacking Asp¹ and Arg².
- Receptors: Binds AT₄ (insulin-regulated aminopeptidase, IRAP) with minimal affinity for AT₁/AT₂ .
- Effects : Enhances memory, cerebral blood flow, and opposes Ang II-induced fibrosis .
Angiotensin (1-7)
- Structure : Ang II lacking Phe⁸.
- Receptors : Primarily binds Mas receptor ; weak affinity for AT₁/AT₂ .
- Effects: Counteracts Ang II: Vasodilation (via NO/prostacyclin), anti-fibrotic, and anti-inflammatory . ACE2-Ang (1-7)-Mas axis: Protects against cardiovascular and renal damage .
Data Tables
Table 1: Receptor Binding and Functional Profiles of Angiotensin Fragments
| Compound | Receptors | Affinity for AT₁/AT₂ | Key Effects |
|---|---|---|---|
| Ang II (1-8) | AT₁, AT₂ | High | Vasoconstriction, fibrosis, inflammation |
| Ang III (2-8) | AT₁, AT₂ | Moderate | Similar to Ang II (less potent) |
| Ang IV (3-8) | AT₄ | Low | Cognitive enhancement, vasodilation |
| Ang (1-7) | Mas > AT₁/AT₂ | Low | Vasodilation, anti-fibrotic, cardioprotective |
| [Sar¹,Ala⁸]Ang II | AT₁/AT₂ | Variable | Partial agonist/antagonist |
Table 2: Enzymatic Pathways and Therapeutic Implications
| Enzyme | Substrate | Product | Physiological Role |
|---|---|---|---|
| ACE | Ang I | Ang II | Increases blood pressure, fibrosis |
| ACE2 | Ang II | Ang (1-7) | Cardioprotective, anti-inflammatory |
| Aminopeptidase N | Ang II | Ang III | Short-lived vasoconstrictor |
Key Research Findings
Ang (1-7) vs. Ang II :
- Ang (1-7) attenuates Ang II-induced oxidative stress in cardiomyocytes by activating ACE2 and reducing nuclear ROS .

- In rodent models, Ang (1-7) reverses pulmonary damage (e.g., elastase-induced emphysema) via Mas receptor activation .
Synthetic Analogs :
- [Sar¹, Ile⁵, Ala⁸]Ang II inhibits uterine contractions induced by Ang II, suggesting tissue-specific modulation .
- Substitutions at position 1 (e.g., N4-dimethyl-asparagine) enhance receptor binding kinetics but reduce duration of action .
Clinical Relevance :
- ACE inhibitors and AT₁ blockers (ARBs) upregulate ACE2-Ang (1-7) signaling, offering dual benefits in hypertension and COVID-19-associated organ damage .
Q & A
Q. What experimental models are most appropriate for studying angiotensin II (2-7) bioactivity in cardiovascular research?
Methodological Answer:
- In vitro models : Use human coronary artery endothelial cells (HCAECs) exposed to angiotensin II (2-7) at concentrations ranging from 0.1–100 nmol/L for 24 hours to assess dose-dependent effects on inflammation or oxidative stress .
- In vivo models : Hypertensive rodent models (e.g., spontaneously hypertensive rats) are suitable for evaluating angiotensin II (2-7)-mediated vascular remodeling. Ensure proper controls, such as sham-operated animals or angiotensin receptor blockers (e.g., PD 123319 for AT2R or EMD 66684 for AT1R), to isolate receptor-specific effects .
- Validation : Include qPCR or Western blotting to measure downstream signaling markers (e.g., NADPH oxidase subunits, pro-inflammatory cytokines) .
Q. How can researchers optimize the detection of angiotensin II (2-7) in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Prioritize hyphenated techniques for high sensitivity and specificity. Use isotopically labeled angiotensin II (2-7) as an internal standard to correct for matrix effects .
- Electrochemical Detection : For real-time monitoring, pair electrochemical reactions with mass spectrometry (EC-MS) to track oxidation products and quantify peptide stability under physiological conditions .
- Sample Preparation : Acidify plasma samples with 0.1% trifluoroacetic acid to inhibit protease activity and prevent peptide degradation .
Advanced Research Questions
Q. How should researchers resolve contradictory findings in angiotensin II (2-7) signaling pathways across different tissues?
Methodological Answer:
- Tissue-Specific Receptor Profiling : Perform competitive binding assays using selective antagonists (e.g., PD 123319 for AT2R, EMD 66684 for AT1R) to quantify receptor density and affinity in target tissues .
- Cross-Validation with Genetic Models : Use CRISPR/Cas9-generated AT1R/AT2R knockout cell lines to isolate receptor-specific contributions to observed phenotypes .
- Pathway Inhibition Studies : Apply pharmacological inhibitors (e.g., losartan for AT1R, wortmannin for PI3K) to dissect signaling cross-talk in pathways like MAPK/ERK or NF-κB .
Q. What experimental design considerations are critical for studying angiotensin II (2-7) in metabolic dysfunction?
Methodological Answer:
- Integrated Omics Approaches : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map angiotensin II (2-7)-induced changes in glucose uptake or lipid metabolism in adipocytes .
- Temporal Dynamics : Use time-course experiments (e.g., 0–48 hours post-treatment) to capture acute vs. chronic effects on insulin signaling pathways .
- Confounding Variables : Control for age, sex, and baseline metabolic status in animal models. For human studies, stratify participants by comorbidities (e.g., diabetes, obesity) .
Q. How can researchers address variability in angiotensin II (2-7) receptor expression across experimental conditions?
Methodological Answer:
- Surface Biotinylation Assays : Quantify receptor internalization rates in response to angiotensin II (2-7) using biotinylation followed by streptavidin pull-down and Western blotting (e.g., Figure 6 in hOAT3 studies) .
- Flow Cytometry : Tag receptors with fluorescent antibodies (e.g., anti-AT1R/AT2R) to measure membrane localization changes in live cells .
- Data Normalization : Express receptor levels relative to housekeeping proteins (e.g., β-actin) and report fold-changes instead of absolute values to improve cross-study comparability .
Q. What strategies are recommended for validating angiotensin II (2-7) interactions with non-canonical receptors?
Methodological Answer:
- Radioligand Displacement Assays : Use [³H]-labeled angiotensin II (2-7) to screen for binding to orphan GPCRs or Mas-related receptors .
- Functional Assays : Measure second messengers (e.g., cAMP, calcium flux) in HEK293 cells transfected with candidate receptors to confirm activation/inhibition .
- Structural Modeling : Perform molecular docking simulations using angiotensin II (2-7) and receptor crystal structures (e.g., AT1R PDB: 4YAY) to predict interaction hotspots .
Methodological Best Practices
- Data Reprodubility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including detailed protocols in supplementary materials and validation of known compounds via cited literature .
- Ethical Compliance : For human studies, ensure IRB approval and document participant selection criteria, including exclusion of confounding comorbidities .
- Statistical Rigor : Use sensitivity analyses to address clinical heterogeneity in human trials and report effect sizes with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

